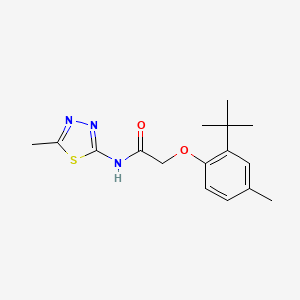

2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Beschreibung

This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The structure features a 1,3,4-thiadiazole core substituted with a 5-methyl group and an acetamide linkage to a 2-(2-tert-butyl-4-methylphenoxy) moiety.

Eigenschaften

IUPAC Name |

2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-10-6-7-13(12(8-10)16(3,4)5)21-9-14(20)17-15-19-18-11(2)22-15/h6-8H,9H2,1-5H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXGOJUDFBBLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=NN=C(S2)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of the phenoxy intermediate: The starting material, 2-tert-butyl-4-methylphenol, is reacted with an appropriate halogenating agent to form 2-tert-butyl-4-methylphenyl halide.

Nucleophilic substitution: The phenyl halide undergoes nucleophilic substitution with 5-methyl-1,3,4-thiadiazole-2-amine to form the desired acetamide.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of alcohols or ketones.

Reduction: Reduction reactions may target the thiadiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation products: Alcohols, ketones.

Reduction products: Amines, ring-opened thiadiazoles.

Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of agrochemicals, such as herbicides or pesticides.

Wirkmechanismus

The mechanism of action of 2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves interaction with specific molecular targets. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Selected Thiadiazole Derivatives

Key Observations:

- The tert-butyl group in the target compound likely enhances hydrophobic interactions compared to isopropyl or methoxy substituents in analogs like 5e and 5k.

- Melting points correlate with molecular symmetry and packing efficiency; bulkier groups (e.g., tert-butyl) may reduce crystallinity compared to smaller substituents (e.g., methyl).

Anticancer Activity

- Akt Inhibition: Compounds 3 and 8 () demonstrated potent Akt inhibition (86–92%) via π-π interactions and hydrogen bonding, suggesting that electron-withdrawing groups (e.g., nitro in 8) enhance target binding. The target compound’s tert-butyl group may sterically hinder similar interactions unless compensatory hydrophobic effects dominate.

- Cytotoxicity: Compound 4y () showed IC50 values lower than cisplatin, attributed to its dual thiadiazole-thioacetamide scaffold. The target compound’s phenoxy group may offer improved selectivity due to reduced polarity compared to 4y’s p-tolylamino group.

Apoptosis and Cell Cycle Arrest

- The target compound’s methylphenoxy group may offer similar DNA-binding capacity but with reduced electrophilicity.

Biologische Aktivität

2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the acetamide class and contains a thiadiazole ring. This compound has garnered attention in medicinal chemistry and agricultural sciences due to its diverse biological activities.

Chemical Structure

The compound's IUPAC name is 2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and its molecular formula is C16H21N3O2S. The presence of both a tert-butyl group and a methyl group on the thiadiazole ring contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H21N3O2S |

| Molecular Weight | 321.42 g/mol |

| IUPAC Name | 2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

| CAS Number | 452362-65-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiadiazole ring can modulate enzyme or receptor activity, while the phenoxy group enhances lipophilicity, facilitating interactions with cell membranes and intracellular targets .

Anticancer Activity

Research has shown that compounds similar to 2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibit significant anticancer activity. For instance, studies involving thiazole derivatives indicate that modifications in the structure can lead to varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and C6 (glioma) . The compound may induce apoptosis in tumor cells through mechanisms involving DNA synthesis inhibition and caspase activation.

Antimicrobial Properties

Acetamides are known for their antimicrobial properties. Preliminary structure-activity relationship (SAR) studies suggest that modifications on the acetamide scaffold can enhance activity against both gram-positive and gram-negative bacteria . The presence of bulky lipophilic groups appears to be crucial for increasing potency.

Case Studies

- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives for their anticancer potential. Compounds with structural similarities to the target compound showed significant activity against various cancer cell lines, indicating the potential for further development in cancer therapeutics .

- Antimicrobial Evaluation : In a comparative study of various acetamides, it was found that certain derivatives exhibited moderate activity against gram-positive organisms. The presence of specific substituents was critical for enhancing biological activity .

Comparative Analysis

To understand the uniqueness of 2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in comparison to similar compounds, a table summarizing key characteristics is provided:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | Contains both tert-butyl and methyl groups | Significant anticancer activity |

| 2-(2-tert-butyl-4-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide | Lacks methyl group on thiadiazole | Moderate activity |

| 2-(2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | Lacks methyl group on phenoxy | Lower potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.